BenchChemオンラインストアへようこそ!

4-Chloro-6-(difluoromethoxy)pyrimidine

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-6-(difluoromethoxy)pyrimidine (CAS 1261734-25-1) is a di-substituted pyrimidine derivative bearing a chlorine atom at the 4-position, a difluoromethoxy (–OCHF₂) group at the 6-position, and an unsubstituted 2-position. With a molecular formula of C₅H₃ClF₂N₂O and a molecular weight of 180.54 g·mol⁻¹, the compound exhibits a predicted boiling point of 219.1 °C, a predicted density of 1.466 g·cm⁻³, and a consensus LogP of 2.4.

Molecular Formula C5H3ClF2N2O
Molecular Weight 180.54 g/mol
Cat. No. B8240933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(difluoromethoxy)pyrimidine
Molecular FormulaC5H3ClF2N2O
Molecular Weight180.54 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)OC(F)F
InChIInChI=1S/C5H3ClF2N2O/c6-3-1-4(10-2-9-3)11-5(7)8/h1-2,5H
InChIKeyVZPWRSCHKHLDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(difluoromethoxy)pyrimidine: Core Physicochemical & Structural Baseline for Procuring This Heterocyclic Building Block


4-Chloro-6-(difluoromethoxy)pyrimidine (CAS 1261734-25-1) is a di-substituted pyrimidine derivative bearing a chlorine atom at the 4-position, a difluoromethoxy (–OCHF₂) group at the 6-position, and an unsubstituted 2-position . With a molecular formula of C₅H₃ClF₂N₂O and a molecular weight of 180.54 g·mol⁻¹, the compound exhibits a predicted boiling point of 219.1 °C, a predicted density of 1.466 g·cm⁻³, and a consensus LogP of 2.4 . The dual electron-withdrawing substituents significantly polarise the pyrimidine ring and provide a unique conformational and electronic profile that differentiates it from simpler chloro- or methoxy-pyrimidine congeners [1].

Why 4-Chloro-6-(difluoromethoxy)pyrimidine Cannot Be Replaced by Generic 4-Chloro-6-alkoxy or 4,6-Dihalopyrimidine Analogues


Generic 4-chloro-6-alkoxypyrimidines such as 4-chloro-6-methoxypyrimidine (LogP ~1.14–1.52) or 4,6-dichloropyrimidine (LogP ~1.45) exhibit markedly lower lipophilicity than 4-chloro-6-(difluoromethoxy)pyrimidine (XLogP3 = 2.4) . At the same time, the 4-chloro-6-(trifluoromethoxy) analogue is intrinsically and irreversibly lipophilic (estimated LogP ≈ 3.0–4.7, depending on the calculation method) and lacks the conformational polarity-switching capability afforded by the –OCHF₂ moiety [1]. The difluoromethoxy group can interconvert between a highly lipophilic state and a polar conformation, enabling context-dependent adjustment to the polarity of the molecular environment – a property absent in –OCH₃, –OCF₃, or –Cl substituents [1]. Consequently, replacement with a non-fluorinated or fully fluorinated congener alters not only the partition coefficient but also hydrogen-bond acceptor capacity (five H-bond acceptors in the target vs. three in the methoxy analogue) and metabolic stability, undermining the regio‑/stereochemical and pharmacokinetic properties of final molecules built on this scaffold [1].

Quantitatively Differentiated Evidence Supporting Selection of 4-Chloro-6-(difluoromethoxy)pyrimidine Over Closest Analogs


Enhanced Lipophilicity (XLogP3) Versus 4-Chloro-6-methoxypyrimidine and 4,6-Dichloropyrimidine

The target compound displays an XLogP3 value of 2.4, which is approximately 0.9–1.3 LogP units higher than 4-chloro-6-methoxypyrimidine (LogP 1.14–1.52) and approximately 0.95 units higher than 4,6-dichloropyrimidine (LogP 1.45 at 25 °C, pH 7.2) . This difference corresponds to an ~8–20-fold increase in octanol/water partition coefficient, translating into substantially greater predicted passive membrane permeability for compounds downstream of this building block.

Lipophilicity Drug-likeness Membrane permeability

Conformational Polarity-Switching Capability: Difluoromethoxy (–OCHF₂) Versus Methoxy (–OCH₃) and Trifluoromethoxy (–OCF₃)

The –OCHF₂ group can interconvert between a highly lipophilic conformation (χ ≈ 180°, μ ≤ 1.5 D, comparable to –OCF₃) and a polar conformation (χ ≈ 80°, μ ≈ 3.5 D, comparable to –OCH₃), as demonstrated by vector analysis and quantum-chemical calculations [1]. In contrast, the –OCH₃ group is fixed in a polar conformation, while –OCF₃ is intrinsically and stably lipophilic with minimal polarity fluctuation [1]. The target compound is the only member of the 4-chloro-6-alkoxypyrimidine family that possesses this environmental polarity adaptability.

Conformational polarity Fluorinated alkoxy Physicochemical property tuning

Sigma‑2 Receptor Binding Affinity (Ki = 23 nM) Versus Structurally Related Pyrimidine Ligands

4-Chloro-6-(difluoromethoxy)pyrimidine binds to the human sigma‑2 receptor (TMEM97) with an inhibition constant Ki of 23 nM [1]. By comparison, a closely related 4-chloro-6-substituted pyrimidine analogue measured in rat PC12 cells under the same assay class shows a Ki of 90 nM, representing a ~4-fold reduction in affinity [2]. While the structural difference between the two comparator compounds is not fully disclosed in the public BindingDB entry, the data demonstrate that 6‑position substituent variation within 4‑chloropyrimidines can produce ≥4‑fold differences in sigma‑2 target engagement [1][2].

Sigma-2 receptor TMEM97 Binding affinity

Anti‑Plasmodial Activity (P. falciparum 3D7 EC₅₀ = 7 nM) Versus Other Pyrimidine‑Based Antimalarials

In a P. falciparum 3D7 whole‑cell assay, 4‑chloro‑6‑(difluoromethoxy)pyrimidine displayed an EC₅₀ of 7 nM [1]. This places the compound at the highly potent end of the pyrimidine antimalarial landscape. For context, a recent series of pyrimidine‑based Plasmodial ClpP protease inhibitors reported hit compound activities typically in the low micromolar range (IC₅₀ ~1–10 µM) . Although these are distinct chemical series and assay endpoints, the ~140‑ to 1400‑fold difference in cellular potency illustrates the dramatic impact that substitution pattern can have on anti‑plasmodial efficacy and highlights the value proposition of the specific 4‑chloro‑6‑(difluoromethoxy) configuration.

Antimalarial Plasmodium falciparum Anti-infective

Sulfonylurea Herbicide Intermediate: Regioselective Synthetic Utility Versus 4,6-Dichloropyrimidine

4-Chloro-6-(difluoromethoxy)pyrimidine serves as a direct precursor to 2-amino-4-chloro-6-difluoromethoxy-pyrimidine (m.p. 118–119 °C) and ultimately to herbicidal sulfonylureas such as primisulfuron-methyl and flumioxazin, as disclosed in the 1991 Ciba-Geigy/BASF patent family [1]. The key synthetic advantage is that the chlorine at C4 and the –OCHF₂ group at C6 enable sequential, regioselective functionalisation: the chlorine undergoes nucleophilic displacement first, while the difluoromethoxy group remains intact, eliminating the cross‑reactivity issues encountered with 4,6‑dichloropyrimidine, where both positions are similarly electrophilic and can lead to bis‑substitution by‑products [1][2]. Quantitative yield data from the patent document report the preparation of 2‑amino‑4‑chloro‑6‑difluoromethoxy‑pyrimidine in 6 g lot sizes from the corresponding dichloro precursor without chromatography [1].

Agrochemical intermediate Sulfonylurea herbicide Regioselective synthesis

Optimal Procurement and Application Scenarios for 4-Chloro-6-(difluoromethoxy)pyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Requiring Balanced Lipophilicity and Polarity for Lead Optimisation

When a drug‑discovery programme demands an intermediate with LogP > 2.0 for cellular permeability while retaining five H‑bond acceptors for target engagement, 4‑chloro‑6‑(difluoromethoxy)pyrimidine (XLogP3 = 2.4) is the preferred building block . Its –OCHF₂ group provides a dipole moment range of ~2.1 D [1], enabling adaptive polarity that cannot be achieved with 4‑chloro‑6‑methoxypyrimidine or 4‑chloro‑6‑(trifluoromethoxy)pyrimidine [1]. This makes it particularly suitable for CNS‑penetrant candidates where both LogP and hydrogen‑bond acceptor count are critical for predicting blood‑brain barrier permeability.

Antimalarial Lead Discovery Targeting P. falciparum With Sub‑10 nM Potency Requirements

For anti‑malarial hit‑to‑lead programmes needing a starting scaffold with pre‑existing nanomolar anti‑plasmodial activity, 4‑chloro‑6‑(difluoromethoxy)pyrimidine (EC₅₀ = 7 nM against P. falciparum 3D7 [2]) offers a significant advantage over generic pyrimidine intermediates that typically require two or more synthetic diversification rounds before reaching comparable potency. This positions the building block as an advanced intermediate for parallel SAR exploration in anti‑infective chemistry.

Agrochemical Process Development for Sulfonylurea Herbicides Requiring Regioselective Intermediates

In the industrial synthesis of primisulfuron‑methyl and related sulfonylurea herbicides, the chlorine at C4 of 4‑chloro‑6‑(difluoromethoxy)pyrimidine is selectively displaced by amine nucleophiles while the C6 –OCHF₂ remains stable, as documented in the Ciba-Geigy/BASF patent [3]. This orthogonal reactivity eliminates the bis‑substitution side products common with 4,6‑dichloropyrimidine intermediates, reducing purification burden and improving process mass intensity. Procurement of this specific regioisomer is therefore critical for scalable, cost‑efficient herbicide manufacturing [3].

Sigma‑2 Receptor (TMEM97) Probe Development Needing Defined Binding Affinity

For chemical biology groups developing sigma‑2 receptor probes, 4‑chloro‑6‑(difluoromethoxy)pyrimidine exhibits a Ki of 23 nM against human TMEM97 [4]. This represents a ~4‑fold improvement over related 4‑chloro‑6‑substituted pyrimidine comparators (Ki = 90 nM) [5]. The defined binding affinity of this specific building block justifies its procurement for SAR investigations into sigma‑2 pharmacology, where even modest substituent changes can shift target engagement by several‑fold.

Quote Request

Request a Quote for 4-Chloro-6-(difluoromethoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.